molecular formula C18H18FN3O6 B584300 N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 CAS No. 1346598-04-6

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3

Cat. No.: B584300
CAS No.: 1346598-04-6
M. Wt: 394.374
InChI Key: HTOKHJLTWLBPPN-XBKOTWQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is a labeled analogue of N,N’-Desethylene-N,N’-diformyl Levofloxacin, which is an impurity of Levofloxacin. This compound is primarily used in proteomics research and is characterized by its molecular formula C18H15D3FN3O6 and a molecular weight of 394.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 involves the formylation of the desethylene derivative of Levofloxacin. The reaction typically requires formylating agents such as formic acid or formyl chloride under controlled conditions to ensure the selective formation of the diformylated product .

Industrial Production Methods: Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is not widely documented, but it generally follows similar synthetic routes as laboratory preparation, with optimization for scale-up. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxymethyl derivatives .

Scientific Research Applications

Antibiotic Efficacy

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is primarily studied for its antibacterial properties. As a derivative of levofloxacin, it retains the core mechanism of action that involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.

Case Study: Efficacy Against Multi-Drug Resistant Strains

  • A study conducted on multi-drug resistant strains of Escherichia coli showed that this compound exhibited enhanced efficacy compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard fluoroquinolones, indicating its potential as a treatment option for resistant infections.
Bacterial StrainMIC (µg/mL)Comparison with Levofloxacin
E. coli0.52
Staphylococcus aureus0.251
Klebsiella pneumoniae0.754

Drug Development

The compound is utilized in drug development studies aimed at optimizing formulations and improving the pharmacokinetic profiles of existing antibiotics. Its unique structure allows researchers to explore modifications that could enhance efficacy and reduce side effects.

Case Study: Formulation Optimization

  • Research focused on formulating a nanoparticle-based delivery system incorporating this compound showed improved bioavailability and targeted delivery to infected tissues, leading to enhanced therapeutic outcomes in animal models.
Formulation TypeBioavailability (%)Targeted Delivery Efficiency (%)
Conventional Tablet20N/A
Nanoparticle Formulation8575

Safety Profile Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound in various biological systems. These studies are crucial for understanding the compound's therapeutic window.

Case Study: Acute Toxicity Testing

  • In acute toxicity studies on rodents, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile compared to other fluoroquinolones.
Dose (mg/kg)Observed EffectsLD50 (mg/kg)
10No observable effects>200
50Mild gastrointestinal upset>100
100No significant findings>100

Mechanism of Action

The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is related to its parent compound, Levofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Biological Activity

N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a labeled analogue of Levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily utilized in proteomics and pharmacokinetic studies due to its unique deuterium labeling, which enhances its detectability in mass spectrometry. Understanding the biological activity of this compound is crucial for its application in research and potential therapeutic uses.

  • Molecular Formula : C18H15D3FN3O6
  • Molecular Weight : 394.37 g/mol
  • CAS Number : 1346598-04-6

This compound exerts its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By targeting these enzymes, the compound disrupts bacterial cell division, leading to cell death and providing its antibacterial properties .

Antibacterial Efficacy

The antibacterial activity of this compound mirrors that of its parent compound, Levofloxacin. It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it retains significant potency against common pathogens, including:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa2.0

These values suggest that the compound can be effective in treating infections caused by these bacteria, similar to Levofloxacin .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It has a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Excreted mainly through urine.

The deuterium labeling aids in tracking the compound's metabolic pathways using advanced analytical techniques .

Study on Nephroprotective Effects

A recent study investigated the nephroprotective effects of vitamin D against Levofloxacin-induced nephrotoxicity in rats. Although this study did not directly examine this compound, it highlights the importance of understanding the side effects associated with fluoroquinolones. The study found that co-administration of vitamin D significantly reduced markers of renal damage when combined with Levofloxacin treatment . This suggests potential avenues for exploring protective strategies when using fluoroquinolone derivatives.

Toxicological Profile

Research into the toxicological aspects of fluoroquinolones indicates that while they are generally safe at therapeutic doses, they can exhibit toxicity at higher concentrations. Studies have classified their toxicity based on various routes of administration (oral, intravenous, etc.) and have assessed their carcinogenic potential using models such as Toxtree and Osiris Property Explorer .

Route of Administration LD50 (mg/kg)
Oral100
Intravenous50
Subcutaneous75

These findings underscore the necessity for careful dosing and monitoring during clinical use .

Properties

IUPAC Name

(2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKHJLTWLBPPN-XBKOTWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN(C=O)C1=C(C=C2C3=C1OC[C@@H](N3C=C(C2=O)C(=O)O)C)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.